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Introduction

4-bromo-N-cyclohexylbenzenesulfonamide is a synthetic organic compound belonging to

the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an

amine group and are a cornerstone in medicinal chemistry and chemical synthesis. This guide

provides a comprehensive technical overview of the core physical, structural, and

spectroscopic properties of 4-bromo-N-cyclohexylbenzenesulfonamide, designed for

researchers, scientists, and drug development professionals. The narrative emphasizes the

causal relationships behind its properties and the experimental methodologies used for their

determination, reflecting a synthesis of theoretical knowledge and practical application.

Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and three-dimensional structure is the

foundation upon which all other physicochemical and biological investigations are built.

Identification
The compound is unambiguously identified by the following descriptors:
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IUPAC Name: 4-bromo-N-cyclohexylbenzenesulfonamide[1]

CAS Number: 7454-76-4[1]

Molecular Formula: C₁₂H₁₆BrNO₂S[1]

SMILES: C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br[1]

The molecular formula dictates a molecular weight of 318.23 g/mol and a monoisotopic mass of

317.00851 Da, which are critical parameters for quantitative analysis and mass spectrometry,

respectively.[1]

Fig 1. Chemical structure of 4-bromo-N-cyclohexylbenzenesulfonamide.

Molecular and Crystal Structure
The structural properties of 4-bromo-N-cyclohexylbenzenesulfonamide in the solid state

have been elucidated by single-crystal X-ray diffraction.[2][3] This technique provides

unparalleled insight into bond lengths, angles, and intermolecular interactions, which

collectively govern the macroscopic properties of the material.

The analysis reveals that the molecule adopts a distinct "L-shaped" conformation.[2][3][4] This

shape is defined by the C1–S1–N1–C7 torsion angle of -77.8(3)°.[2][3] In the crystal lattice,

molecules are organized into chains propagating along the b-axis, a structure stabilized by

intermolecular N—H···O hydrogen bonds.[2][3] This specific hydrogen bonding motif is a critical

determinant of the compound's melting point and solubility, as energy must be supplied to

overcome these forces during phase transitions.

The crystal system is monoclinic with the space group P2₁/c.[2][3] The detailed crystallographic

parameters are essential for solid-state characterization and polymorph screening, a critical

step in drug development to ensure batch-to-batch consistency.

Fig 2. Intermolecular N-H···O hydrogen bonding in the crystal lattice.

Physicochemical Properties
The physical properties of a compound determine its behavior in various environments and are

crucial for designing experimental protocols, formulations, and delivery systems.
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Property Value Source / Method
Significance in
Research &
Development

Melting Point 375 K (101.85 °C)
Experimental

(Crystallization)

Defines solid-state

stability, purity criteria,

and suitable

conditions for

formulation processes

like hot-melt extrusion.

[2][3]

Calculated Density 1.515 g/cm³ X-Ray Diffraction

Important for powder

flow, tablet

compression, and

formulation density

calculations.[2][3]

Water Solubility Low (predicted)
Inferred from

Synthesis/LogP

The synthesis via

precipitation from

water suggests low

aqueous solubility.

Essential for

predicting

bioavailability and

designing appropriate

solvent systems.

Organic Solubility
Soluble in Ethyl

Acetate

Experimental

(Purification)

The use of ethyl

acetate for

crystallization

confirms its solubility

in moderately polar

organic solvents.[2][3]

LogP (XLogP3) 3.4 Computed (PubChem) Indicates high

lipophilicity,

suggesting good

membrane

permeability but
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potentially poor

aqueous solubility,

impacting

pharmacokinetic

profiles (ADME).[1]

Topological Polar

Surface Area (TPSA)
54.6 Å² Computed (PubChem)

A value below 140 Å²

is correlated with good

cell permeability. This

TPSA suggests the

molecule is likely to

cross biological

membranes.[1]

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing

details about its electronic and vibrational states. While publicly available spectra for this

specific molecule are limited, its features can be reliably predicted based on its constituent

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct regions.

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the parasubstituted benzene ring

should appear as a characteristic AA'BB' system (two doublets), a hallmark of 1,4-

disubstitution.

Amine Proton (variable): The N-H proton is expected as a broad singlet that is

exchangeable with D₂O. Its chemical shift can vary depending on solvent and

concentration.

Aliphatic Region (δ 1.0-3.5 ppm): The eleven protons of the cyclohexyl ring will produce

complex, overlapping multiplets in the upfield region. The proton on the carbon attached to

the nitrogen (N-CH) would be the most downfield signal in this group.
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¹³C NMR: Based on the molecule's symmetry, 8 distinct carbon signals are predicted.

Aromatic Carbons: Four signals between 120-145 ppm. The carbon attached to the

bromine (C-Br) will be shifted relative to the others, as will the carbon attached to the

sulfonyl group (C-S).

Aliphatic Carbons: Four signals for the cyclohexyl ring, with the carbon bonded to nitrogen

(C-N) appearing around 50-60 ppm and the others in the 25-35 ppm range. A ¹³C NMR

spectrum is noted as being available in commercial databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key functional groups based on their vibrational

frequencies.

N-H Stretch: A moderate to sharp peak around 3250-3350 cm⁻¹.

S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an

asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160

cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak.

Isotopic Pattern: A crucial feature will be the isotopic pattern for bromine. The presence of

one bromine atom will result in two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity

(approximately 1:1 ratio), which is a definitive indicator for the presence of bromine.

Fragmentation: Common fragmentation pathways would include the loss of the cyclohexyl

radical or cleavage at the S-N bond.
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Experimental Methodologies
The reliability of physical property data is contingent upon the rigor of the experimental

methods used. The following protocols are foundational for the synthesis and characterization

of this compound.

Synthesis Protocol
The synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide is achieved through a

nucleophilic substitution reaction.[2][3] This established method is robust and high-yielding.

Rationale: The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on

the electrophilic sulfur atom of the sulfonyl chloride. The reaction is conducted in water, and a

base (sodium carbonate) is added to act as an acid scavenger, neutralizing the HCl byproduct

and driving the reaction to completion. The product's low solubility in the aqueous medium

causes it to precipitate, simplifying isolation.

Step-by-Step Protocol:

Reactant Preparation: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water

(approx. 20 mL per gram).

Amine Addition: To the stirring solution at room temperature, add cyclohexylamine (1.0 eq)

dropwise.

pH Control: Maintain the reaction mixture pH at ~8 by the controlled addition of a 3% sodium

carbonate solution. The maintenance of a slightly basic pH is critical to ensure the amine is

deprotonated and thus nucleophilic.

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)

until the starting material is consumed.

Isolation: Collect the resulting precipitate by vacuum filtration.

Purification: Wash the crude solid with cold distilled water. Further purify the product by

recrystallization from ethyl acetate to yield colorless prisms.[2][3]
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Reaction Setup

Reaction

Workup & Purification

Dissolve 4-Bromobenzenesulfonyl
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(1.0 eq)

Maintain pH 8 with Na₂CO₃
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Fig 3. Workflow for the synthesis and purification of the title compound.

Melting Point Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1585421?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1

°C) indicates a pure substance, while impurities will broaden and depress the melting range.

Step-by-Step Protocol:

Sample Preparation: Ensure the recrystallized sample is thoroughly dried to remove any

residual solvent.

Loading: Load a small amount of the finely powdered sample into a capillary tube, sealed at

one end, to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (375 K

or 102 °C).[2][3]

Observation: Decrease the heating rate to 1-2 °C per minute and record the temperature at

which the first liquid appears and the temperature at which the entire sample becomes liquid.

This range is the melting point.

Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 4-bromo-N-
cyclohexylbenzenesulfonamide is not readily available. The following guidance is based on

the known hazards of structurally related sulfonamides and halogenated aromatic compounds.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

First Aid:

Skin Contact: Wash affected area immediately with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
4-bromo-N-cyclohexylbenzenesulfonamide is a crystalline solid with a well-defined

molecular structure stabilized by intermolecular hydrogen bonds. Its high lipophilicity, inferred

from a calculated LogP of 3.4, and favorable TPSA suggest potential for biological membrane

permeability, making it a compound of interest in medicinal chemistry. The established

synthesis is straightforward and efficient. This guide has consolidated the key physical,

structural, and spectroscopic properties, providing a solid foundation for researchers engaged

in the synthesis, characterization, and application of this and related sulfonamide compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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